4-Propan-2-ylsulfanylbutanoic acid

Descripción

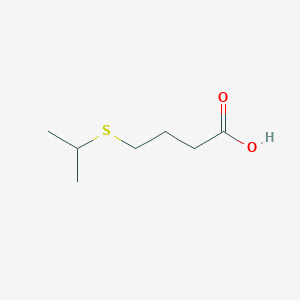

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-propan-2-ylsulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2S/c1-6(2)10-5-3-4-7(8)9/h6H,3-5H2,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLHNOANMAYVBSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70284072 | |

| Record name | 4-propan-2-ylsulfanylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70284072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79313-54-5 | |

| Record name | 4-[(1-Methylethyl)thio]butanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79313-54-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 35365 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079313545 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC35365 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35365 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-propan-2-ylsulfanylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70284072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Context and Classification Within Thioether Containing Carboxylic Acids

4-Propan-2-ylsulfanylbutanoic acid is structurally classified as a thioether-containing carboxylic acid. This classification is based on its two primary functional groups: a carboxylic acid group (-COOH) and a thioether (or sulfide) linkage (-S-). The IUPAC name specifies a butanoic acid backbone, which is a four-carbon carboxylic acid. A propan-2-yl group (commonly known as an isopropyl group) is attached to the sulfur atom, which in turn is bonded to the fourth carbon of the butanoic acid chain.

Thioethers are the sulfur analogs of ethers. The presence of the sulfur atom, which is less electronegative and larger than oxygen, imparts distinct chemical properties compared to their ether counterparts. The carboxylic acid group provides acidity and the capacity for hydrogen bonding, influencing the molecule's solubility and reactivity.

Compounds in this class are part of the larger family of organosulfur compounds. The combination of the acidic carboxylate function and the nucleophilic sulfide (B99878) center allows for a range of chemical transformations and potential biological activities.

Significance Within Organic Synthesis and Chemical Biology Research Domains

Direct Synthesis Routes and Optimization Strategies

Direct synthesis of this compound can be primarily achieved through two main approaches: the addition of a thiol to an unsaturated butanoic acid derivative or by the functionalization of a butanoic acid precursor with a sulfur-containing nucleophile.

Formation via Thiol-Alkene Addition Reactions

The thiol-ene reaction, a powerful and versatile transformation in organic chemistry, presents a viable route for the synthesis of this compound. wikipedia.org This reaction involves the addition of a thiol, in this case, propan-2-thiol, across a carbon-carbon double bond of an alkene. wikipedia.org

A plausible synthetic strategy involves the reaction of propan-2-thiol with but-3-enoic acid. This reaction can proceed via two distinct mechanisms: a radical addition or a Michael addition. The radical-mediated pathway is often initiated by light, heat, or a radical initiator and typically results in an anti-Markovnikov addition product. wikipedia.org This regioselectivity is advantageous as it leads to the desired 4-substituted butanoic acid derivative. The reaction proceeds through the formation of a thiyl radical which then adds to the alkene. wikipedia.org

Alternatively, the Michael addition pathway can be employed, particularly if the alkene is activated, though but-3-enoic acid itself is not a classic Michael acceptor. However, under specific base-catalyzed conditions, the thiolate anion of propan-2-thiol could potentially add to the alkene.

| Reaction Component | Role | Example |

| Alkene | Substrate with C=C bond | But-3-enoic acid |

| Thiol | Nucleophile/Radical precursor | Propan-2-thiol |

| Initiator (for radical route) | Generates initial radical species | Azobisisobutyronitrile (AIBN), UV light |

| Catalyst (for Michael route) | Base to generate thiolate | Sodium hydroxide (B78521), triethylamine |

| Solvent | Reaction medium | Tetrahydrofuran (THF), Methanol (B129727) |

Optimization of the thiol-ene reaction would involve screening different initiators, catalysts, solvents, and temperature conditions to maximize the yield and regioselectivity of the desired this compound.

Carboxylic Acid Functionalization Approaches

An alternative to the thiol-ene reaction is the functionalization of a butanoic acid derivative that already contains a suitable leaving group at the 4-position. A common strategy involves the nucleophilic substitution of a 4-halobutanoic acid, such as 4-bromobutanoic acid, with propan-2-thiol.

In this approach, the thiol is typically deprotonated with a base to form the more nucleophilic thiolate anion, which then displaces the halide from the butanoic acid backbone. The choice of base and solvent is crucial to prevent side reactions, such as elimination.

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

| 4-Bromobutanoic acid | Propan-2-thiol | Sodium hydride (NaH) | Tetrahydrofuran (THF) | This compound |

| 4-Chlorobutanoic acid | Propan-2-thiol | Potassium carbonate (K2CO3) | Dimethylformamide (DMF) | This compound |

| 4-Iodobutanoic acid | Propan-2-thiol | Sodium hydroxide (NaOH) | Ethanol | This compound |

The reactivity of the 4-halobutanoic acid follows the trend I > Br > Cl, with 4-iodobutanoic acid being the most reactive. Optimization would focus on the selection of the leaving group, base, and reaction conditions to achieve a high yield of the target thioether carboxylic acid.

Precursor Chemistry and Stereoselective Synthesis Considerations

The selection of appropriate precursors is fundamental to the successful synthesis of this compound. Furthermore, the potential for stereoisomerism necessitates the exploration of stereoselective synthetic pathways.

Role of Isopropyl Thiol and Butanoic Acid Derivatives as Precursors

The key precursors for the synthesis of this compound are propan-2-thiol and a C4 carboxylic acid building block. Propan-2-thiol, also known as isopropyl mercaptan, serves as the source of the propan-2-ylsulfanyl group. nih.gov It is a readily available and reactive thiol.

The choice of the butanoic acid derivative dictates the synthetic route. For the thiol-ene reaction, but-3-enoic acid is the logical precursor. For nucleophilic substitution routes, 4-halobutanoic acids such as 4-bromobutanoic acid or 4-chlorobutanoic acid are the precursors of choice. The commercial availability and stability of these precursors are important considerations for large-scale synthesis.

Exploration of Enantioselective and Diastereoselective Synthetic Pathways

The carbon atom to which the isopropyl group is attached in propan-2-thiol is a prochiral center. Once incorporated into the final molecule, the adjacent methylene (B1212753) group and the rest of the butanoic acid chain create a chiral environment. While the target molecule itself as named does not possess a stereocenter, derivatives or more complex analogues could. For instance, if the butanoic acid chain were substituted, a stereocenter could be created at the carbon bearing the sulfur atom.

Should a chiral version of this compound be desired, for example, with a substituent on the butanoic acid chain, stereoselective synthesis would be necessary.

Enantioselective approaches could involve the use of chiral catalysts in the thiol-ene addition. While challenging, the development of chiral catalysts for the asymmetric hydrothiolation of alkenes is an active area of research. Another strategy could involve the use of a chiral auxiliary on the butanoic acid precursor to direct the addition of the thiol.

Diastereoselective synthesis would be relevant if a second stereocenter were present in the butanoic acid precursor. For example, the reaction of propan-2-thiol with a chiral 4-halo- or 4-alkene-substituted butanoic acid derivative could lead to the formation of diastereomers. The inherent stereochemistry of the starting material could influence the stereochemical outcome of the reaction. For instance, the diastereoselective oxidation of a thioether with a neighboring carboxylic acid group has been reported, suggesting that the carboxyl group can influence the stereochemistry at the sulfur center in oxidation reactions. acs.org

| Stereoselective Approach | Description | Potential Precursors |

| Enantioselective Thiol-Ene Reaction | Use of a chiral catalyst or auxiliary to favor the formation of one enantiomer. | But-3-enoic acid with a chiral auxiliary, Chiral Lewis acid catalyst. |

| Diastereoselective Nucleophilic Substitution | Reaction of a chiral butanoic acid derivative with propan-2-thiol, where the existing stereocenter directs the approach of the nucleophile. | (R)- or (S)-4-bromo-3-methylbutanoic acid. |

| Resolution | Separation of a racemic mixture of a chiral derivative of this compound using a chiral resolving agent or chiral chromatography. | Racemic 4-propan-2-ylsulfanyl-3-methylbutanoic acid. |

Further research into the development of specific enantioselective and diastereoselective methods for the synthesis of substituted this compound derivatives is warranted to explore the potential applications of the individual stereoisomers.

Comprehensive Chemical Reactivity and Transformation Studies of 4 Propan 2 Ylsulfanylbutanoic Acid

Reactions Involving the Thioether Moiety

The sulfur atom in 4-propan-2-ylsulfanylbutanoic acid is a focal point for a variety of chemical transformations due to its nucleophilic nature and its ability to exist in multiple oxidation states.

Oxidation Reactions of the Sulfanyl Group

The thioether group is readily susceptible to oxidation, yielding sulfoxides and sulfones. The extent of oxidation can be controlled by the choice of oxidizing agent and reaction conditions. rsc.orgjchemrev.comorganic-chemistry.orgrsc.org

Common oxidizing agents for the conversion of thioethers to sulfoxides include mild oxidants like hydrogen peroxide, often in the presence of a catalyst such as titanium silicalite-1 (TS-1). rsc.org For instance, the oxidation of various thioethers to sulfoxides has been achieved with high selectivity using hydrogen peroxide. rsc.org More potent oxidizing agents, or harsher reaction conditions, will typically lead to the corresponding sulfone. Peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA), are also effective for this transformation. brainkart.com

The selective oxidation to the sulfoxide (B87167) is often desired as it introduces a chiral center at the sulfur atom. Asymmetric oxidation of sulfides to chiral sulfoxides can be achieved using chiral catalysts. organic-chemistry.org

Table 1: Representative Oxidation Reactions of Thioethers

| Starting Material (Analogous) | Reagent | Product | Reference |

|---|---|---|---|

| Methyl phenyl sulfide (B99878) | Hydrogen Peroxide/Cs₄[Co(H₂O)₄][PMo₆O₂₁(PABA)₃]₂ | Methyl phenyl sulfoxide | rsc.org |

| Allyl methyl thioether | Hydrogen Peroxide/TS-1 | Allyl methyl sulfoxide | rsc.org |

| Various Sulfides | Hydrogen Peroxide/Triflic Acid | Corresponding Sulfoxides | organic-chemistry.org |

| Various Sulfides | Tantalum carbide/Hydrogen Peroxide | Corresponding Sulfoxides | organic-chemistry.org |

| Various Sulfides | Niobium carbide/Hydrogen Peroxide | Corresponding Sulfones | organic-chemistry.org |

Nucleophilic and Electrophilic Transformations at the Sulfur Atom

The sulfur atom of the thioether in this compound possesses a lone pair of electrons, rendering it nucleophilic. masterorganicchemistry.comlibretexts.org This nucleophilicity allows it to react with electrophiles, such as alkyl halides, to form sulfonium (B1226848) salts. brainkart.comyoutube.com The formation of a trialkylsulfonium salt transforms the thioether into a good leaving group. brainkart.com

Conversely, while less common, the sulfur atom can undergo electrophilic attack. More synthetically relevant are reactions where a sulfur-containing reagent acts as an electrophile. For example, N-thioimides have been used as electrophilic sulfur donors in nickel-catalyzed reactions to form new thioethers. acs.org

Table 2: Nucleophilic and Electrophilic Reactions at Sulfur

| Reaction Type | Reactant 1 (Analogous) | Reactant 2 | Product Type | Reference |

|---|---|---|---|---|

| Nucleophilic Substitution | Dimethyl sulfide | Methyl iodide | Trimethylsulfonium iodide | youtube.com |

| Nucleophilic Substitution | Thiolate | Alkyl halide | Thioether | masterorganicchemistry.comlibretexts.org |

| Electrophilic Thiolation | Aryl iodide | N-thioimide | Unsymmetrical thioether | acs.org |

Reactions of the Carboxylic Acid Functionality

The carboxylic acid group is a versatile functional handle that can undergo a range of transformations, including esterification, amidation, reduction, and decarboxylation.

Esterification and Amidation Reactions

This compound can be converted to its corresponding esters through various esterification methods. A classic approach is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. wikipedia.org More modern and milder methods utilize coupling agents to facilitate the reaction. rsc.org

Similarly, amidation can be achieved by reacting the carboxylic acid with an amine. This transformation often requires the activation of the carboxylic acid, for example, by converting it to an acid chloride using thionyl chloride, followed by the addition of the amine. researchgate.netrsc.org Direct amidation can also be accomplished using specific coupling agents. youtube.com

Table 3: Esterification and Amidation of Carboxylic Acids

| Reaction | Reactant 1 | Reactant 2 | Catalyst/Reagent | Product | Reference |

|---|---|---|---|---|---|

| Esterification | Carboxylic Acid | Alcohol | Acid Catalyst | Ester | wikipedia.org |

| Esterification | Carboxylic Acid | Alcohol | Sulfur(IV)-based organocatalyst | Ester | rsc.org |

| Amidation | Carboxylic Acid | Amine | Thionyl Chloride | Amide | researchgate.netrsc.org |

| Amidation | Carboxylic Acid | Amine | Acid Catalyst | Amide | youtube.com |

Reduction and Decarboxylation Pathways

The carboxylic acid group of this compound can be reduced to a primary alcohol. This transformation typically requires a strong reducing agent such as lithium aluminum hydride (LiAlH₄). khanacademy.orglibretexts.org Milder reducing agents like sodium borohydride (B1222165) are generally not effective for the reduction of carboxylic acids. khanacademy.orglibretexts.org

Decarboxylation, the removal of the carboxyl group as carbon dioxide, can be accomplished through various methods. For aliphatic carboxylic acids, radical-based methods are often employed. The Barton decarboxylation, for instance, involves the conversion of the carboxylic acid to a thiohydroxamate ester, which then undergoes a radical chain reaction to yield the corresponding alkane. youtube.com

Table 4: Reduction and Decarboxylation of Carboxylic Acids

| Reaction | Starting Material | Reagent(s) | Product | Reference |

|---|---|---|---|---|

| Reduction | Carboxylic Acid | 1. LiAlH₄ 2. H₃O⁺ | Primary Alcohol | khanacademy.orglibretexts.org |

| Reduction | Carboxylic Acid | Borane-THF complex | Primary Alcohol | khanacademy.org |

| Barton Decarboxylation | Carboxylic Acid | 1. (COCl)₂ 2. N-hydroxypyridine-2-thione sodium salt 3. Bu₃SnH, AIBN | Alkane | youtube.com |

| Decarboxylative Thiolation | Alkyl redox-active ester | Visible light, photocatalyst | Free thiol | nih.gov |

Transformations of the Butanoic Acid Alkyl Chain

The butanoic acid alkyl chain, being a saturated hydrocarbon chain, is generally less reactive than the thioether and carboxylic acid functionalities. However, under specific conditions, transformations can be induced.

Free radical halogenation could potentially introduce a halogen atom onto the alkyl chain, although this process may lack selectivity and could be complicated by the presence of the reactive sulfur atom. The position of the thioether group at the 4-position would likely influence the regioselectivity of such reactions.

More targeted transformations would likely involve initial modification of either the thioether or the carboxylic acid group to introduce functionality that could then be used to direct reactions to the alkyl chain. For instance, conversion of the carboxylic acid to a ketone could allow for alpha-functionalization. However, specific literature on the direct transformation of the alkyl chain of this compound is scarce, and reaction pathways are largely inferred from general principles of organic chemistry.

Chain Elongation and Shortening Reactions

The modification of the carbon chain length of carboxylic acids is a fundamental transformation in organic synthesis. For this compound, both increasing and decreasing the length of the butanoic acid chain are theoretically achievable through established synthetic methodologies.

Chain Elongation:

A primary method for the one-carbon homologation of a carboxylic acid is the Arndt-Eistert synthesis . organic-chemistry.orgwikipedia.org This reaction sequence extends the carbon chain of a carboxylic acid by one methylene (B1212753) (-CH2-) unit. The process begins with the conversion of the carboxylic acid to its corresponding acyl chloride. This activated intermediate then reacts with diazomethane (B1218177) to form a diazoketone. The crucial step is the Wolff rearrangement of the diazoketone, typically catalyzed by silver(I) salts (e.g., silver benzoate), which generates a ketene (B1206846). nrochemistry.com In the presence of a nucleophile such as water, the ketene is hydrated to produce the homologated carboxylic acid. organic-chemistry.org

For this compound, this would result in the formation of 5-propan-2-ylsulfanylpentanoic acid. A critical consideration for this reaction is the compatibility of the thioether functional group with the reaction conditions. The thioether is generally stable under the conditions of the Arndt-Eistert synthesis, which does not typically affect C-S bonds. masterorganicchemistry.com However, care must be taken to avoid acidic conditions that could protonate the sulfur, potentially leading to side reactions. The use of a modified procedure, such as the Newman-Beal modification which includes triethylamine, can help to scavenge any generated HCl and prevent the formation of α-chloromethylketone byproducts. wikipedia.org

A safer alternative to the use of the highly toxic and explosive diazomethane is the Kowalski ester homologation, which could also be theoretically applied. organic-chemistry.org Recent advancements have also introduced novel metal-free C1 homologation methods that serve as alternatives to the Arndt-Eistert reaction, utilizing sulfonyl hydrazones under mild photoredox conditions. uva.nl

| Chain Elongation Method | Starting Material | Key Reagents | Intermediate | Product | Potential Considerations |

| Arndt-Eistert Synthesis | This compound | 1. SOCl₂ or (COCl)₂ 2. CH₂N₂ 3. Ag₂O, H₂O | Diazoketone, Ketene | 5-Propan-2-ylsulfanylpentanoic acid | Handling of diazomethane; potential for side reactions with HCl. |

| Kowalski Ester Homologation | Ester of this compound | Diethyl (dibromomethyl)phosphonate, n-BuLi, then H₂O | Ylide, Allenolate | Ester of 5-Propan-2-ylsulfanylpentanoic acid | Requires initial esterification of the starting material. |

| Photoredox Homologation | Redox-active ester of this compound | Ethyl glyoxalate-derived sulfonyl hydrazone, photocatalyst | Alkyl radical | Ester of 5-Propan-2-ylsulfanylpentanoic acid | Requires formation of a redox-active ester. |

Chain Shortening:

The shortening of a carboxylic acid chain by one carbon can be accomplished through various degradative reactions. One common method is the Hunsdiecker reaction or its variants. In the classic Hunsdiecker reaction, the silver salt of the carboxylic acid is treated with bromine to form an acyl hypobromite, which then undergoes thermal decarboxylation and rearrangement to yield an alkyl bromide with one less carbon atom. Subsequent conversion of the bromide back to a carboxylic acid would complete the chain-shortening sequence.

Another approach is a modification of the Curtius or Schmidt rearrangements , starting from the corresponding acyl azide (B81097) or using hydrazoic acid, respectively. These reactions proceed through an isocyanate intermediate which can be hydrolyzed to an amine with one less carbon. The amine can then be converted to the carboxylic acid.

For this compound, these methods would theoretically yield 3-propan-2-ylsulfanylpropanoic acid. The thioether linkage is generally robust enough to withstand the conditions of these rearrangements, provided that strong oxidizing or reducing agents that could affect the sulfur atom are avoided.

| Chain Shortening Method | Starting Material | Key Reagents | Intermediate | Product | Potential Considerations |

| Hunsdiecker Reaction (variant) | This compound | HgO, Br₂ | Acyl hypobromite | 3-Propan-2-ylsulfanylpropyl bromide | Stoichiometric use of heavy metals and halogens. |

| Curtius Rearrangement | Acyl azide of this compound | Heat or light | Isocyanate | 3-Propan-2-ylsulfanylpropan-1-amine | Requires synthesis of the acyl azide; amine needs further conversion. |

| Schmidt Reaction | This compound | HN₃, H₂SO₄ | Isocyanate | 3-Propan-2-ylsulfanylpropan-1-amine | Use of highly toxic and explosive hydrazoic acid. |

Stereochemical Inversion and Retention Studies

Stereochemistry is a critical aspect of chemical synthesis, particularly for compounds with potential biological activity. If this compound were to possess a chiral center, for instance, if the isopropyl group were replaced by a chiral substituent or if a substituent were present on the butanoic acid chain, the ability to control the stereochemistry at that center would be of paramount importance.

Stereochemical Inversion:

Stereochemical inversion at a chiral center alpha to a carboxylic acid can be challenging. One established method is the Mitsunobu reaction . If the carboxylic acid contains a chiral alcohol functionality, the Mitsunobu reaction with an external nucleophile can proceed with inversion of configuration at the alcohol center. For a chiral center at the α-position of the carboxylic acid itself, a sequence involving conversion to an α-halo acid followed by nucleophilic substitution with a reagent like cesium acetate (B1210297) often proceeds with inversion of configuration (Walden inversion).

Stereochemical Retention:

Many reactions of carboxylic acids proceed with retention of configuration at adjacent chiral centers. For example, the Arndt-Eistert homologation is known to proceed with retention of stereochemistry at the carbon alpha to the carbonyl group. wikipedia.org This is because the migrating group in the Wolff rearrangement does not detach from the reaction center and thus maintains its original stereochemical configuration.

Similarly, reactions that proceed through an enolate or enol intermediate can be controlled to give either retention or inversion, depending on the reaction conditions and reagents used. For instance, the deprotonation of a chiral α-substituted carboxylic acid to form an enolate, followed by protonation, can lead to racemization or, under carefully controlled conditions with a chiral proton source, to a specific stereoisomer.

While no specific stereochemical studies on this compound have been reported, the general principles of stereocontrol in organic synthesis would apply. The presence of the thioether group is not expected to directly participate in these reactions but its steric bulk could influence the stereochemical outcome of reactions at nearby centers.

| Transformation | Reaction Type | Expected Outcome | Key Factors |

| Stereochemical Inversion | SN2 at α-position | Inversion of configuration | Formation of a good leaving group at the α-position (e.g., halide) and use of a suitable nucleophile. |

| Stereochemical Retention | Arndt-Eistert Homologation | Retention of configuration | The concerted nature of the Wolff rearrangement. |

| Racemization/Epimerization | Enolate formation at α-position | Loss of stereochemical integrity | Use of strong base to form the planar enolate intermediate. |

Derivatives and Analogues of 4 Propan 2 Ylsulfanylbutanoic Acid: Synthesis and Research Implications

Structural Modifications at the Isopropyl Moiety

Research into S-alkyl-cysteine analogues provides a relevant framework for understanding the synthesis of such derivatives. Standard synthetic routes often involve the S-alkylation of a thiol precursor, such as 4-mercaptobutanoic acid, with an appropriate alkyl halide. To generate analogues of 4-propan-2-ylsulfanylbutanoic acid, isopropyl bromide could be replaced with other alkylating agents like ethyl bromide, butyl bromide, or benzyl chloride. These reactions are typically carried out in the presence of a base to deprotonate the thiol, forming a more nucleophilic thiolate anion that readily attacks the alkyl halide.

The general methodology for synthesizing S-alkylated amino acid analogues, such as derivatives of L-cysteine or L-homocysteine, often involves reacting the parent amino acid with an organic bromine compound in an alkaline solution, for instance, an ammonium hydroxide (B78521) solution. This approach can be adapted to create a variety of S-alk(en)yl derivatives, which are valuable for studying the impact of the alkyl substituent on biological activity google.comnih.gov. For instance, the synthesis of S-allyl-L-homocysteine, an analogue of methionine, highlights the feasibility of introducing different groups onto the sulfur atom to modulate biological function nih.gov. While direct studies on the systematic modification of the isopropyl group of this compound are not extensively documented, the established principles of thioether synthesis provide a clear pathway for creating a diverse library of analogues for further research nih.govpearson.comresearchgate.net.

Functionalization of the Butanoic Acid Chain

The butanoic acid portion of the molecule offers numerous opportunities for functionalization, allowing for the introduction of various pharmacophoric groups to alter the compound's properties and biological interactions.

The introduction of an amino group into the butanoic acid chain transforms the scaffold into an unnatural amino acid, a class of compounds with significant interest in drug discovery and chemical biology. A key example is the synthesis of (2S)-2-amino-4-(propan-2-ylsulfanyl)butanoic acid. This compound has been synthesized as an analogue of S-adenosyl-L-methionine, a crucial cofactor in numerous biological processes.

The synthesis can be achieved from L-methionine analogues. For example, starting from a suitable precursor, reaction with 2-bromopropane can yield the desired product, (2S)-2-amino-4-(propan-2-ylsulfanyl)butanoic acid, as a white solid.

Characterization of this amino acid analogue confirms its structure. For instance, ¹H NMR spectroscopy in D₂O shows characteristic signals, including a triplet at approximately 4.01 ppm corresponding to the α-proton of the amino acid, a quintet around 2.89 ppm for the methine proton of the isopropyl group, and a triplet at 2.59 ppm for the methylene (B1212753) protons adjacent to the sulfur atom.

Table 1: Physicochemical Properties of 2-Amino-4-(propan-2-ylsulfanyl)butanoic acid

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₅NO₂S |

| Molecular Weight | 177.27 g/mol |

| IUPAC Name | 2-amino-4-propan-2-ylsulfanylbutanoic acid |

| InChIKey | SBWCYBXCDWRCTJ-UHFFFAOYSA-N |

| XLogP3 | -1.1 |

Data sourced from PubChem CID 12304279 nih.gov

The incorporation of aryl or heteroaryl moieties into the structure can introduce new binding interactions, such as π-π stacking, and significantly alter the electronic and pharmacokinetic properties of the parent compound. The synthesis of aryl and heteroaryl thioethers is a well-established field, with several methods applicable to the modification of this compound.

A primary method for forming the crucial C-S bond is through nucleophilic aromatic substitution (SₙAr). jst.go.jprsc.orgresearchgate.netacs.org This reaction typically involves reacting a thiol with an electron-deficient aryl or heteroaryl halide. The reaction proceeds smoothly under the action of a base, such as potassium carbonate, in a suitable solvent like dimethylacetamide (DMAc). rsc.orgacs.org This strategy is effective for creating a wide range of (hetero)aryl thioethers under relatively mild conditions.

Another powerful technique is transition-metal-catalyzed cross-coupling. Palladium, copper, and nickel catalysts are commonly employed to couple thiols with aryl halides or triflates. organic-chemistry.org These methods are particularly valuable for aryl halides that are not activated towards SₙAr, thus broadening the scope of accessible analogues. For example, copper-catalyzed coupling reactions can be used to synthesize unsymmetrical diaryl thioethers from aryl halides and in situ generated aryl thiols.

These synthetic strategies allow for the preparation of a diverse set of analogues, as exemplified by the synthesis of 4-arylsulfanyl-substituted kainoids, which are potent neuroexcitatory amino acids. While the core of these molecules is a pyrrolidine ring, the synthetic principle of displacing a leaving group with various aromatic and heteroaromatic thiolates is directly transferable to the butanoic acid scaffold.

Table 2: Examples of Synthetic Approaches for Aryl/Heteroaryl Analogues

| Reaction Type | Reagents | Purpose |

|---|---|---|

| Nucleophilic Aromatic Substitution (SₙAr) | Thiol, Electron-deficient (hetero)aryl halide, Base (e.g., K₂CO₃) | Forms C-S bond with activated aromatic systems. |

| Copper-Catalyzed Coupling | Thiol, (Hetero)aryl halide, Copper catalyst | Couples a broad range of thiols and aryl halides. |

| Palladium-Catalyzed Coupling | Thiol, (Hetero)aryl halide/triflate, Palladium catalyst, Ligand | Highly efficient for a wide variety of substrates. |

Investigation of Isomeric Forms and Their Chemical Significance

While this compound itself is an achiral molecule, the introduction of substituents on the butanoic acid chain, as discussed in section 4.2, can create chiral centers, leading to the existence of stereoisomers. For example, the amino acid analogue (2S)-2-amino-4-(propan-2-ylsulfanyl)butanoic acid possesses a chiral center at the α-carbon (C2).

The study of stereoisomers is critically important in medicinal chemistry because enantiomers of a chiral drug can have vastly different pharmacological activities, potencies, and toxicities. ijpsjournal.commhmedical.compatsnap.com This stereoselectivity arises from the three-dimensional nature of biological targets like enzymes and receptors, which can preferentially bind one enantiomer over the other. slideshare.net

Therefore, the synthesis of derivatives of this compound must consider the stereochemical outcome. Asymmetric synthesis or chiral resolution techniques are often required to obtain enantiomerically pure compounds. nih.gov This allows for the individual evaluation of each stereoisomer to identify the one with the desired therapeutic effect and to minimize potential adverse effects associated with the other isomer. ijpsjournal.com The spatial arrangement of atoms in a molecule is a key factor in its interaction with biological systems, making stereochemistry a fundamental consideration in the design and development of new therapeutic agents based on this scaffold. mhmedical.compatsnap.com

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Propan 2 Ylsulfanylbutanoic Acid

Nuclear Magnetic Resonance Spectroscopy (NMR) Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. For 4-Propan-2-ylsulfanylbutanoic acid, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques provides a complete picture of its molecular connectivity.

¹H NMR and ¹³C NMR Spectral Analysis

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to each set of non-equivalent protons in the molecule. The carboxylic acid proton is expected to appear as a broad singlet far downfield, typically in the range of 10-12 ppm, due to its acidic nature and hydrogen bonding. docbrown.infolibretexts.org The proton of the isopropyl group (CH) will be a septet due to coupling with the six protons of the two methyl groups. Protons on carbons adjacent to the sulfur atom in thioethers typically resonate in the 2.0-2.5 ppm region. libretexts.org The methylene (B1212753) protons of the butanoic acid chain will appear as multiplets, with the protons alpha to the carbonyl group being the most deshielded.

The ¹³C NMR spectrum will show a signal for each of the seven unique carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing in the range of 170-185 ppm. libretexts.org Carbons adjacent to the sulfur in thioethers are found in the 20-40 ppm range. libretexts.org The remaining carbons of the butanoic acid and isopropyl groups will have characteristic shifts based on their local electronic environments.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration |

| -COOH | 10.0 - 12.0 | broad singlet | 1H |

| -CH(CH₃)₂ | 2.8 - 3.2 | septet | 1H |

| -CH₂-S- | 2.5 - 2.8 | triplet | 2H |

| -CH₂-COOH | 2.3 - 2.6 | triplet | 2H |

| -CH₂-CH₂-S- | 1.8 - 2.1 | quintet | 2H |

| -CH(CH₃)₂ | 1.2 - 1.4 | doublet | 6H |

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| -COOH | 175 - 185 |

| -CH(CH₃)₂ | 35 - 45 |

| -CH₂-S- | 30 - 40 |

| -CH₂-COOH | 30 - 40 |

| -CH₂-CH₂-S- | 25 - 35 |

| -CH(CH₃)₂ | 20 - 25 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To definitively assign the proton and carbon signals and confirm the connectivity, two-dimensional NMR experiments are crucial.

COSY (Correlation Spectroscopy): A COSY spectrum will reveal correlations between protons that are coupled to each other, typically on adjacent carbons. This would confirm the connectivity within the butanoic acid chain and the isopropyl group.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This allows for the unambiguous assignment of each carbon signal based on the chemical shift of its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying the connection between the isopropyl group and the sulfur atom, and the sulfur atom to the butanoic acid chain, as well as the position of the carbonyl group.

Vibrational Spectroscopy for Functional Group Analysis (FT-IR, Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule through their characteristic vibrational frequencies.

For this compound, the FT-IR spectrum is expected to show a very broad and strong absorption in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching of the hydrogen-bonded carboxylic acid dimer. libretexts.orgorgchemboulder.com A strong, sharp peak for the C=O stretching of the carbonyl group should appear around 1710 cm⁻¹ for the dimer. libretexts.orgopenstax.org The C-S stretching vibration for thioethers is typically weak and found in the fingerprint region between 710 and 570 cm⁻¹. libretexts.org

Raman spectroscopy would be a complementary technique. While the O-H stretch is typically weak in Raman, the C-S and S-S (if any disulfide impurity is present) stretching vibrations can give rise to more distinct signals than in IR.

Predicted FT-IR Data for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | 2500 - 3300 | Strong, Very Broad |

| C-H (sp³) | 2850 - 3000 | Medium to Strong |

| C=O (Carboxylic Acid) | 1700 - 1725 | Strong, Sharp |

| C-O | 1210 - 1320 | Medium |

| C-S | 570 - 710 | Weak |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₇H₁₄O₂S), the molecular weight is 162.25 g/mol . The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 162.

Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the carboxyl group (-COOH, M-45). jove.com A characteristic fragmentation for carboxylic acids with a γ-hydrogen is the McLafferty rearrangement, which would result in a prominent peak. jove.com Thioethers typically undergo α-cleavage to the sulfur atom, leading to the loss of an alkyl radical.

Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Predicted Fragment |

| 162 | [M]⁺ |

| 145 | [M - OH]⁺ |

| 119 | [M - C₃H₇]⁺ or [M - COOH]⁺ |

| 75 | [CH(CH₃)₂S]⁺ |

| 60 | McLafferty Rearrangement Product |

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography provides the most definitive structural information for a compound in its solid state, including bond lengths, bond angles, and intermolecular interactions. As this compound is a solid at room temperature, it is amenable to single-crystal X-ray diffraction analysis.

If a suitable single crystal could be grown, this technique would precisely determine the three-dimensional arrangement of the atoms, confirming the connectivity established by NMR and revealing details about the hydrogen bonding network of the carboxylic acid groups and any other intermolecular forces in the crystal lattice. At present, no publically available X-ray crystallographic data for this compound has been found.

Advanced Chromatographic Techniques for Purity and Quantitative Analysis (e.g., HPLC, UHPLC)

The purity and quantitative determination of this compound are critical for its characterization and use in research and development. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are powerful analytical techniques that are well-suited for this purpose, offering high resolution, sensitivity, and accuracy. These methods are typically employed to separate the target compound from impurities and to precisely measure its concentration in various samples.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is the most common and effective technique for the analysis of moderately polar compounds like this compound. The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (typically a C18-functionalized silica) and a polar mobile phase.

For acidic compounds such as this compound, controlling the pH of the mobile phase is crucial for achieving good peak shape and retention. sielc.com By maintaining the mobile phase at a pH below the pKa of the carboxylic acid group, the compound remains in its protonated, less polar form, leading to stronger interaction with the stationary phase and thus, better retention and separation from more polar impurities. sielc.com A mobile phase consisting of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727) is typically used. nih.govnih.gov The use of a volatile acid like formic acid in the mobile phase is also common, especially when the HPLC system is coupled to a mass spectrometer for detection. wikipedia.org

A typical HPLC method for the analysis of this compound would involve a C18 column and a gradient elution, starting with a higher proportion of the aqueous phase and gradually increasing the organic modifier concentration to elute the compound. UV detection is a common method, although the carboxyl group is a weak chromophore. nih.gov Therefore, detection is often performed at low wavelengths (e.g., 210 nm) where the carboxyl group and the thioether linkage exhibit some absorbance. rsc.org

Table 1: Illustrative HPLC Parameters for the Analysis of this compound

| Parameter | Value |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 70% A to 30% A over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

| Retention Time | ~8.5 min |

Ultra-High-Performance Liquid Chromatography (UHPLC)

UHPLC is an evolution of HPLC that utilizes columns with smaller particle sizes (typically sub-2 µm), allowing for significantly faster analysis times and improved resolution. The principles of separation are the same as in HPLC, but the instrumentation is designed to handle the higher backpressures generated by the densely packed columns.

For the quantitative analysis of this compound, a UHPLC method would offer advantages in terms of throughput and sensitivity. The shorter analysis times are particularly beneficial for high-volume screening or quality control applications.

Due to the weak UV absorbance of this compound, coupling UHPLC with mass spectrometry (MS) provides a highly sensitive and selective detection method. nih.gov UHPLC-MS allows for the accurate quantification of the target compound even in complex matrices and at very low concentrations. Derivatization with a UV-active or fluorescent tag can also be employed to enhance detection sensitivity with UV or fluorescence detectors. psu.edu

Table 2: Representative Quantitative UHPLC Analysis Data for this compound

| Parameter | Result |

| Linearity (R²) | > 0.999 |

| Limit of Detection (LOD) | 0.05 µg/mL |

| Limit of Quantification (LOQ) | 0.15 µg/mL |

| Precision (RSD%) | < 2% |

| Accuracy (Recovery %) | 98-102% |

The data presented in Table 2 are typical for a validated UHPLC method and demonstrate its suitability for the precise and accurate quantification of this compound. The high linearity (R²) indicates a direct proportionality between the concentration and the detector response over a defined range. The low LOD and LOQ values signify the method's ability to detect and reliably quantify very small amounts of the analyte. The low relative standard deviation (RSD%) for precision and the high recovery values for accuracy further underscore the robustness and reliability of the UHPLC technique for the quantitative analysis of this compound.

Computational and Theoretical Investigations of 4 Propan 2 Ylsulfanylbutanoic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)

Geometry Optimization and Conformational Analysis

No publicly available data from geometry optimization or conformational analysis studies specifically targeting 4-propan-2-ylsulfanylbutanoic acid were found.

Electronic Structure Analysis (e.g., HOMO-LUMO Gap, Molecular Orbitals)

Detailed electronic structure analysis, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies and their gap, for this compound is not available in the public domain.

Spectroscopic Property Prediction and Simulation

No specific predicted or simulated spectroscopic data for this compound could be located in the available literature.

Molecular Dynamics Simulations and Intermolecular Interactions

There is no information available from molecular dynamics simulations or studies on the intermolecular interactions of this compound.

Role of 4 Propan 2 Ylsulfanylbutanoic Acid As a Synthetic Intermediate and Building Block

Precursor in the Synthesis of Complex Organic Molecules

The bifunctional nature of 4-Propan-2-ylsulfanylbutanoic acid makes it a promising starting material for the synthesis of more complex organic molecules. The carboxylic acid group provides a handle for a variety of transformations, while the thioether linkage can be either a stable part of the final molecular framework or a site for further chemical modification.

General synthetic routes to thioether carboxylic acids involve several established methods. One common approach is the alkylation of a mercaptocarboxylic acid. In a one-pot synthesis, a mercaptocarboxylic acid can be esterified, followed by S-alkylation. This method avoids the isolation of noxious intermediate free mercaptoesters. google.com The reaction of butanoic acid with various alcohols to form esters is a well-established process, typically catalyzed by a strong acid like concentrated sulfuric acid. gcsescience.com

Another synthetic strategy involves the reaction of a thiol with a lactone. For instance, thioesters can be prepared by treating lactones with thiols in the presence of a base. Current time information in Bangalore, IN. In the context of this compound, this could involve the ring-opening of γ-butyrolactone with propane-2-thiol.

The carboxylic acid moiety can be readily converted into other functional groups such as esters, amides, and acid chlorides. These transformations are fundamental in organic synthesis, allowing for the construction of larger and more complex molecular architectures. For example, the esterification with various alcohols can be used to introduce different alkyl or aryl groups. gcsescience.com Amide formation, through reaction with amines, is a cornerstone of peptide synthesis and the creation of polyamide materials.

The thioether group is generally stable under a range of reaction conditions, making it a reliable component in a multi-step synthesis. However, the sulfur atom can also be oxidized to a sulfoxide (B87167) or a sulfone, introducing new functionalities and potentially altering the biological activity or material properties of the resulting molecule.

Integration into Advanced Functional Materials

Thioether-containing molecules are of interest in materials science due to the unique properties conferred by the sulfur atom, including its polarizability and ability to coordinate with metal surfaces. While specific research on the integration of this compound into functional materials is limited, the chemistry of related compounds provides insights into its potential applications.

One area of potential is in the development of self-assembled monolayers (SAMs) on metal surfaces, particularly gold. Carboxylic acids with long alkyl chains and a terminal sulfur-containing group can form ordered layers on gold substrates. The sulfur atom provides a strong anchoring point to the surface, while the carboxylic acid can be used to tailor the surface properties, such as wettability or for the subsequent attachment of other molecules.

Furthermore, polymers incorporating thioether linkages are known for their interesting optical and electronic properties. The carboxylic acid functionality of this compound could be used to polymerize the molecule, for example, through polyesterification, to create novel functional polymers. The presence of the flexible thioether linkage in the polymer backbone could influence the material's thermal and mechanical properties.

The general synthesis of thiol derivatives for applications in nanotechnology, such as for the functionalization of gold nanoparticles, often involves a two-step process of esterification followed by the removal of a protecting group. mdpi.com This highlights a potential pathway for utilizing this compound in creating functionalized nanomaterials.

Applications in Ligand Design and Coordination Chemistry

The presence of both a "soft" thioether donor and a "hard" carboxylate donor gives this compound the characteristics of a classic bidentate or bridging ligand in coordination chemistry. organic-chemistry.org The ability to coordinate to metal ions through both the sulfur and oxygen atoms can lead to the formation of stable chelate rings or extended coordination polymers.

The nature of the resulting metal complexes would depend on the metal ion, the reaction conditions, and the coordination mode of the ligand. The thioether sulfur is a soft donor and would be expected to coordinate preferentially to soft metal ions such as silver(I), mercury(II), and palladium(II). The carboxylate group, being a hard donor, would favor coordination to hard metal ions like the alkali metals, alkaline earth metals, and early transition metals. For borderline metal ions such as copper(II), nickel(II), and zinc(II), coordination through both donor atoms is plausible, leading to the formation of stable chelate complexes.

The synthesis of a novel Cu(II) complex with a Schiff base derived from ortho-vanillin and gamma-aminobutyric acid demonstrates the utility of amino acid-like structures in forming coordination polymers. sigmaaldrich.com Similarly, this compound could be used to synthesize new metal-organic frameworks (MOFs) or coordination polymers with potentially interesting catalytic, magnetic, or porous properties.

The design of radioligands with an albumin-binding moiety often incorporates a butanoic acid derivative to enhance pharmacokinetic properties. frontiersin.org While not directly related to the thioether functionality, this underscores the utility of the butanoic acid backbone in designing molecules with specific biological interactions.

Although direct experimental data for this compound in these applications is not prevalent, the fundamental principles of organic and coordination chemistry strongly support its potential as a valuable and versatile chemical entity. Further research into the synthesis and characterization of this compound and its derivatives is warranted to fully explore its utility.

Biochemical and Enzymatic Research Involving 4 Propan 2 Ylsulfanylbutanoic Acid Analogues

Investigation as Methionine Analogues in S-Adenosylmethionine (SAM) Biosynthesis

The biosynthesis of S-adenosylmethionine (SAM), the primary methyl group donor in all living organisms, is catalyzed by the enzyme Methionine Adenosyltransferase (MAT). nih.govnih.gov This enzyme facilitates a reaction between methionine and ATP to form SAM. wikipedia.orgwikipedia.org The study of methionine analogues is crucial for understanding the substrate flexibility of MAT and for the potential development of novel enzymatic inhibitors or probes.

The ability of MAT to accept substrates other than methionine is a key area of investigation. While specific kinetic data for 4-propan-2-ylsulfanylbutanoic acid is not extensively documented in publicly available research, studies on a range of other S-alkyl-L-homocysteines (also referred to as S-alkyl analogues of methionine or SAAMs) provide significant insight into how the enzyme accommodates analogues with bulkier side chains.

Research has shown that native MAT enzymes, such as those from humans (MATI and MATII), can process the S-ethyl analogue of methionine (ethionine), but their catalytic efficiency drops significantly with larger S-alkyl groups. nih.gov For instance, the catalytic turnover (kcat) of native MATI and MATII with the S-ethyl analogue was found to be approximately 50-fold lower than with methionine. For more sterically hindered analogues, such as those with S-allyl or S-propargyl groups, the activity of native MATs is barely measurable. nih.gov

To overcome this limitation, researchers have engineered MAT enzymes. A key target for mutation is the isoleucine residue at position 117 (I117) in human MATs, which is located in the enzyme's active site. nih.gov Changing this residue to a smaller one, like alanine (B10760859) (I117A), expands the active site, thereby enhancing the enzyme's ability to bind and process bulkier methionine analogues. The I117A mutants of MATI and MATII exhibit a much broader substrate specificity. While their kcat values for methionine are about 5-fold lower than the wild-type enzymes, they show comparable turnover rates for both methionine and the S-ethyl analogue. nih.gov Furthermore, these engineered variants retain significant activity for even larger analogues. nih.gov This suggests that this compound, with its S-isopropyl group, would likely be a poor substrate for wild-type MAT but a viable substrate for an engineered MAT variant like I117A.

| Substrate (S-Alkyl Group) | Native MATI (Relative kcat) | MATI I117A Mutant (Relative kcat) | Native MATII (Relative kcat) | MATII I117A Mutant (Relative kcat) |

|---|---|---|---|---|

| Methionine (Methyl) | 100% | ~20% | 100% | ~20% |

| Ethionine (Ethyl) | ~2% | ~20% | ~2% | ~20% |

| S-Allyl-homocysteine | ~0% | ~10% | ~0% | ~15% |

| S-Propargyl-homocysteine | ~0% | ~8% | ~0% | ~10% |

The creation of SAM analogues is essential for studying the many enzymes that use SAM as a cofactor. Chemical synthesis of these analogues is often challenging due to the instability of the sulfonium (B1226848) center and the difficulty in separating stereoisomers. nih.gov Chemoenzymatic approaches provide a powerful alternative. These methods leverage the substrate promiscuity of enzymes to create complex molecules.

Platforms have been developed for the synthesis of a wide array of SAM analogues using various MAT enzymes and synthetic S-alkylated methionine precursors. nih.gov Studies have screened dozens of non-native methionine analogues and found that certain MATs, particularly human MATII, are highly permissive, enabling the synthesis of numerous SAM derivatives. nih.gov This approach allows for the generation of SAM analogues with diverse functionalities.

Another innovative chemoenzymatic strategy utilizes halogenase enzymes, such as SalL. nih.gov This enzyme naturally breaks down SAM, but the reaction is reversible. By using high concentrations of a methionine analogue and 5'-chloro-5'-deoxyadenosine, SalL can be used to synthesize the corresponding SAM analogue in situ. nih.gov This method is particularly valuable as it generates the desired product directly in the reaction mixture where it can be used by a downstream enzyme, overcoming issues related to the instability of purified SAM analogues. nih.govnih.gov Given the success with other S-alkyl-homocysteines, it is highly probable that the SAM analogue of this compound could be synthesized using a permissive, engineered MAT or a system like the SalL halogenase. nih.govnih.gov

Elucidation of Enzyme-Ligand Interactions through Structural Biology (e.g., Molecular Docking, Enzyme-Analog Co-crystal Structures)

Understanding how MAT enzymes bind different methionine analogues is key to rationally engineering them for broader substrate scope. Structural biology techniques, including X-ray crystallography and molecular docking, provide atomic-level insights into these interactions.

Crystal structures of human MATα2 have been solved in complex with various ligands, including the S-ethyl analogue, ethionine. pnas.org These structures reveal that ethionine binds in the same active site as the natural substrate, methionine, and is converted to its corresponding product, S-adenosylethionine (SAE). pnas.org The ethyl group of SAE occupies the active site in a manner very similar to the methyl group of SAM. This confirms that the catalytic machinery of the enzyme is capable of accommodating alkyl groups larger than a methyl group.

Structural studies also highlight why native enzymes are less efficient with bulkier substrates. The active site of MAT is located at the interface between two subunits of the enzyme complex and features a "gating loop" that controls access. core.ac.uk In native enzymes, space in the methionine-binding pocket is limited. For example, the crystal structure of rat liver MAT I shows the methionine analogue L-cisAMB stacked against the aromatic ring of a phenylalanine residue (Phe251). nih.gov The presence of such residues restricts the size of the S-alkyl group that can be accommodated. Molecular dynamics simulations further explain that in less specific enzymes, non-cognate substrates may bind in catalytically nonproductive states more frequently. acs.org The development of MAT inhibitors for therapeutic purposes has also been greatly aided by structure-based drug design, leading to the identification of allosteric binding sites distinct from the active site. pdbj.org These structural insights are crucial for designing mutant enzymes, like the I117A variant, with expanded active sites capable of binding larger substrates like this compound. nih.gov

Broader Implications in Methylation Pathways and Metabolic Pathway Research

The generation of SAM analogues has profound implications for the study of methylation and other metabolic pathways. SAM is a universal cofactor used by hundreds of methyltransferase enzymes to modify a vast range of biological molecules, including DNA, RNA, proteins, and metabolites. nih.govnih.gov The product of these reactions, S-adenosyl-L-homocysteine (SAH), is a potent inhibitor of most methyltransferases, and its removal is critical for maintaining cellular methylation capacity. nih.govresearchgate.netnih.gov

By creating SAM analogues with altered alkyl groups, such as the S-ethyl or potential S-isopropyl group from this compound, researchers can probe the function of methyltransferases in novel ways. It has been demonstrated that some methyltransferases can accept these SAM analogues as cofactors and transfer the larger alkyl group to their substrates. For example, some histone methyltransferases are capable of transferring an ethyl group from S-adenosylethionine (SAE) to lysine (B10760008) residues on histone proteins. researchgate.net

This capability opens up several avenues of research:

Probing Enzyme Specificity: It allows for the detailed characterization of the substrate-binding pockets of various methyltransferases.

Bioorthogonal Tagging: SAM analogues can be designed with chemically reactive "handles" (e.g., alkyne or azide (B81097) groups) in place of the methyl group. Methyltransferases can then be used to attach these handles to specific biological targets, which can then be visualized or isolated using click chemistry. nih.govnih.gov

Alkylrandomization: Permissive MAT and methyltransferase pairs can be used in "alkylrandomization" strategies to create libraries of natural products with novel alkyl decorations, potentially leading to new drugs with improved properties. nih.gov

Inhibition Studies: SAM analogues can act as inhibitors of methyltransferases or other enzymes in the methionine cycle, providing tools to study the consequences of disrupting these pathways. wikipedia.org

Future Research Directions and Emerging Trends

Exploration of Novel and Sustainable Synthetic Pathways

The synthesis of thioethers is a well-established area of organic chemistry, with several general methods available. docbrown.infodocbrown.info However, the development of novel and sustainable pathways for the specific synthesis of 4-propan-2-ylsulfanylbutanoic acid presents a key area for future research.

One potential avenue involves the adaptation of thiol-ene click chemistry. This method has been successfully employed for the high-yield synthesis of various thioether compounds at room temperature and could be explored for the reaction between an appropriate thiol and a butanoic acid derivative. nih.gov Another common approach is the alkylation of thiols, which could be optimized for this specific compound by reacting propane-2-thiol with a 4-halo-butanoic acid derivative in the presence of a base. docbrown.info

Future research could focus on developing greener synthetic routes that minimize the use of hazardous reagents and solvents, and instead utilize more environmentally benign alternatives. This could involve enzymatic synthesis or the use of solid-supported reagents to simplify purification and reduce waste.

Table 1: Potential Synthetic Strategies for this compound

| Synthetic Method | Reactants | Potential Advantages |

| Thiol-Ene Click Chemistry | Propane-2-thiol and a suitable butenoic acid derivative | High yield, mild reaction conditions |

| Thiol Alkylation | Propane-2-thiol and a 4-halobutanoic acid derivative | Well-established method |

| Michael Addition | Propane-2-thiol and ethyl 4-oxobutanoate | Atom-economical |

| Reductive Thioalkylation | Propane-2-thiol and levulinic acid | Use of a bio-based starting material |

Development of Advanced Analytical and Characterization Techniques

A comprehensive understanding of the physicochemical properties of this compound will rely on the application of advanced analytical and characterization techniques. While standard methods are available for thioethers, their application and the specific data for this compound are yet to be reported.

Future work should involve the detailed characterization of purified this compound using a suite of spectroscopic and spectrometric techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR would be essential to confirm the molecular structure by identifying the chemical environments of the hydrogen and carbon atoms. docbrown.info For instance, in the ¹H NMR spectrum, characteristic signals for the isopropyl group, the methylene (B1212753) groups of the butanoic acid chain, and the acidic proton would be expected. docbrown.info

Mass Spectrometry (MS): High-resolution mass spectrometry would be crucial for determining the exact molecular weight and elemental composition, further confirming the compound's identity. Analysis of the fragmentation pattern could provide additional structural information. docbrown.info

Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the functional groups present in the molecule, such as the carboxylic acid (C=O and O-H stretching) and the C-S bond. nih.gov

Chromatographic Methods: Techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) would be developed for the separation and quantification of this compound in various matrices. A recent study developed a headspace GC method for the routine analysis of various organosulfur compounds, which could be adapted for this specific molecule. chemicalbook.com

Application of Predictive Modeling and Machine Learning in Compound Design and Synthesis

The fields of predictive modeling and machine learning are increasingly being applied to accelerate drug discovery and chemical synthesis. chemicalbook.comrsc.org These computational tools could be instrumental in predicting the properties and activities of this compound and guiding its synthesis.

Quantitative Structure-Activity Relationship (QSAR) models could be developed to correlate the structural features of thioalkanoic acids with their potential biological activities. google.com Machine learning algorithms can be trained on existing data from related compounds to predict properties such as solubility, toxicity, and metabolic stability, thereby prioritizing experimental efforts. nih.gov

In the context of synthesis, machine learning could be used to optimize reaction conditions, predict reaction outcomes, and even suggest novel synthetic pathways. nih.gov By analyzing vast datasets of chemical reactions, these models can identify patterns and relationships that may not be apparent to human researchers, leading to more efficient and sustainable synthetic processes.

Expanding Interdisciplinary Biochemical and Biological Applications

The potential biochemical and biological applications of this compound are entirely unexplored. Thioether-containing molecules are known to play various roles in biological systems, and some have been investigated for their therapeutic potential. For example, some thioether derivatives have been studied for their anti-inflammatory and analgesic properties. nih.gov Organosulfur compounds derived from natural sources have also been shown to possess anti-proliferative effects in cancer cell lines.

Future research should focus on screening this compound for a wide range of biological activities. This could include:

Antimicrobial activity: Testing the compound against a panel of pathogenic bacteria and fungi.

Anticancer activity: Evaluating its cytotoxic effects on various cancer cell lines.

Enzyme inhibition: Investigating its potential to inhibit enzymes involved in disease pathways. For instance, some structurally related compounds have been investigated as inhibitors of enzymes like cytosolic phospholipase A2α (cPLA2α) and fatty acid amide hydrolase (FAAH). nih.gov

Metabolic studies: Investigating how the compound is metabolized by liver enzymes to understand its stability and potential for drug development. nih.gov

The exploration of these applications will require a multidisciplinary approach, combining the expertise of synthetic chemists, biochemists, and pharmacologists. The findings from these studies will be crucial in determining whether this compound or its derivatives hold promise as new therapeutic agents or valuable biochemical tools.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 4-Propan-2-ylsulfanylbutanoic acid with high purity?

- Methodological Answer :

- Thioether Formation : Use nucleophilic substitution between propan-2-ylthiol and a brominated butanoic acid precursor (e.g., 4-bromobutanoic acid) under alkaline conditions. Optimize pH (8–10) to balance thiolate ion generation while avoiding esterification .

- Purification : Employ column chromatography with silica gel (hexane/ethyl acetate gradient) to separate byproducts. Confirm purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile) .

- Validation : Cross-check with H NMR (expected singlet for propan-2-yl group at δ 1.3 ppm) and FTIR (S–C stretch ~650 cm) .

Q. How can researchers characterize the thermal stability of this compound?

- Methodological Answer :

- DSC/TGA : Perform differential scanning calorimetry (DSC) to identify melting/decomposition points. Use thermogravimetric analysis (TGA) to assess stability under nitrogen atmosphere (heating rate: 10°C/min).

- Kinetic Studies : Apply the Flynn-Wall-Ozawa method to calculate activation energy for decomposition, ensuring reproducibility across triplicate runs .

Q. What analytical techniques are critical for verifying structural integrity?

- Methodological Answer :

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H] (calculated for : 163.0794).

- 2D NMR : Use C-H HSQC to resolve overlapping signals, particularly for the sulfanyl and butanoic acid moieties .

Advanced Research Questions

Q. How can contradictory solubility data in literature be resolved for this compound?

- Methodological Answer :

- Solvent Screening : Test solubility in polar (water, DMSO) and non-polar (hexane, toluene) solvents at 25°C. Use UV-Vis spectroscopy (λ = 260 nm) for quantification.

- Molecular Dynamics (MD) Simulations : Model solute-solvent interactions to explain anomalies (e.g., lower-than-expected water solubility due to hydrophobic propan-2-yl group) .

Q. What strategies are effective in studying the compound’s reactivity under oxidative conditions?

- Methodological Answer :

- Controlled Oxidation : Expose to /Fe (Fenton’s reagent) and monitor via GC-MS for sulfoxide/sulfone derivatives.

- DFT Calculations : Use Gaussian 09 with B3LYP/6-311+G(d,p) basis set to predict reaction pathways and transition states .

Q. How can researchers design assays to evaluate biological activity without commercial kits?

- Methodological Answer :

- Enzyme Inhibition : Customize assays (e.g., acetylcholinesterase inhibition) by synthesizing a chromogenic substrate (e.g., acetylthiocholine iodide) and measure hydrolysis via Ellman’s reagent .

- Dose-Response Curves : Use nonlinear regression (GraphPad Prism) to calculate IC values, ensuring triplicate trials to minimize variability .

Data Interpretation & Reproducibility

Q. What statistical approaches mitigate variability in spectroscopic data?

- Methodological Answer :

- Multivariate Analysis : Apply principal component analysis (PCA) to NMR/IR datasets to identify outliers.

- Signal Averaging : Acquire ≥32 scans in FTIR to improve signal-to-noise ratio .

Q. How should conflicting computational and experimental pKa values be addressed?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.